molecular formula C10H20O3 B14868204 p-Menthane-1,2,8-triol

p-Menthane-1,2,8-triol

Cat. No.: B14868204
M. Wt: 188.26 g/mol
InChI Key: KANCZQSRUGHECB-CFGJQEBVSA-N
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Description

p-Menthane-1,2,8-triol: is a monoterpenoid compound with the molecular formula C10H20O3. It is a derivative of p-menthane, characterized by the presence of three hydroxyl groups at the 1, 2, and 8 positions on the cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-menthane-1,2,8-triol can be achieved through the oxidation of p-menthane derivatives. One common method involves the oxidation of racemic α-terpineol using dilute permanganate, which yields this compound almost quantitatively . Another approach includes the acid-catalyzed hydration of epoxides derived from p-menthane .

Industrial Production Methods: Industrial production of this compound often involves biotransformation processes using microorganisms such as bacteria, fungi, and yeast. These biocatalysts can convert monoterpenes into their corresponding triols with high optical purity and specificity, adhering to green chemistry principles .

Chemical Reactions Analysis

Types of Reactions: p-Menthane-1,2,8-triol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various isomers of this compound, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Uniqueness: p-Menthane-1,2,8-triol is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various synthetic and industrial applications .

Properties

Molecular Formula

C10H20O3

Molecular Weight

188.26 g/mol

IUPAC Name

(1S,2S)-4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-1,2-diol

InChI

InChI=1S/C10H20O3/c1-9(2,12)7-4-5-10(3,13)8(11)6-7/h7-8,11-13H,4-6H2,1-3H3/t7?,8-,10-/m0/s1

InChI Key

KANCZQSRUGHECB-CFGJQEBVSA-N

Isomeric SMILES

C[C@@]1(CCC(C[C@@H]1O)C(C)(C)O)O

Canonical SMILES

CC1(CCC(CC1O)C(C)(C)O)O

Origin of Product

United States

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